

Quantum Chemical Calculations for 2-Phenoxypropanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Phenoxypropanol

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This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of **2-phenoxypropanol**. While specific experimental and computational studies on **2-phenoxypropanol** are limited in publicly available literature, this document outlines a robust theoretical framework based on established methodologies for analogous molecules.^{[1][2][3]} The protocols and data presented herein serve as a detailed template for researchers undertaking such computational investigations.

Introduction to 2-Phenoxypropanol

2-Phenoxypropanol (C₉H₁₂O₂) is an aromatic ether with a chiral center, making it a molecule of interest in various chemical and pharmaceutical contexts.^{[4][5]} Its structural flexibility, arising from the rotatable bonds in its side chain, suggests the existence of multiple stable conformers that can influence its macroscopic properties and biological activity. Quantum chemical calculations provide a powerful tool to explore the potential energy surface of this molecule and to predict its properties with a high degree of accuracy.

Computational Methodology

The following section details a recommended computational protocol for the quantum chemical analysis of **2-phenoxypropanol**, drawing upon standard practices in the field for similar organic molecules.^{[1][2][3]}

Conformational Analysis

A thorough conformational search is the foundational step. This can be achieved through a systematic scan of the dihedral angles defining the orientation of the phenoxy and propanol moieties. The key dihedral angles to consider are C-O-C-C and O-C-C-O.

Geometry Optimization and Vibrational Frequencies

All identified conformers should be subjected to full geometry optimization. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice. A Pople-style basis set, such as 6-311G(d,p), is recommended to provide sufficient flexibility for an accurate description of the electronic structure.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Following optimization, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. These calculations also provide the basis for predicting the infrared (IR) and Raman spectra of the molecule.

Electronic Properties

Further calculations can be performed on the optimized geometries to determine key electronic properties. This includes the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. Time-Dependent DFT (TD-DFT) can be employed to predict the UV-Visible absorption spectrum.[\[2\]](#)[\[3\]](#)

Predicted Quantitative Data

The following tables present the types of quantitative data that would be generated from the proposed computational workflow. The values provided are illustrative and would need to be calculated for **2-phenoxypropanol**.

Table 1: Optimized Geometrical Parameters (Illustrative)

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
C-O (ether)	1.37		
O-C (propanol)	1.43		
C-C (propanol)	1.53		
C-O-C	118.0		
O-C-C	109.5		
C-O-C-C	180.0 (anti) / 60.0 (gauche)		
O-C-C-O	180.0 (anti) / 60.0 (gauche)		

Table 2: Calculated Vibrational Frequencies (Illustrative)

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental IR Frequency (cm ⁻¹) [5]	Assignment
O-H stretch	3450	~3400	Hydroxyl group
C-H stretch (aromatic)	3050-3100	Not specified	Phenyl ring C-H bonds
C-H stretch (aliphatic)	2850-3000	Not specified	Propanol side chain C-H bonds
C-O stretch (ether)	1240	Not specified	Aryl-alkyl ether linkage
C-O stretch (alcohol)	1050	Not specified	Primary alcohol

Table 3: Calculated Electronic Properties (Illustrative)

Property	Value
HOMO Energy	-6.5 eV
LUMO Energy	-0.8 eV
HOMO-LUMO Gap	5.7 eV
Dipole Moment	2.1 D
First Excitation Energy (TD-DFT)	4.8 eV (258 nm)

Experimental Protocols for Validation

Computational results should ideally be validated against experimental data.

Spectroscopic Analysis

- **FTIR Spectroscopy:** The calculated vibrational frequencies can be compared to an experimental FTIR spectrum. A sample of **2-phenoxypropanol** can be analyzed as a neat liquid between KBr plates. The experimental spectrum would be expected to show characteristic peaks for the O-H stretch, C-H stretches (aromatic and aliphatic), and C-O stretches, which can be correlated with the calculated frequencies.[\[5\]](#)
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra can provide confirmation of the molecular structure. The calculated chemical shifts (using a method like GIAO) can be compared to the experimental values obtained by dissolving the sample in a deuterated solvent (e.g., CDCl_3).

X-ray Crystallography

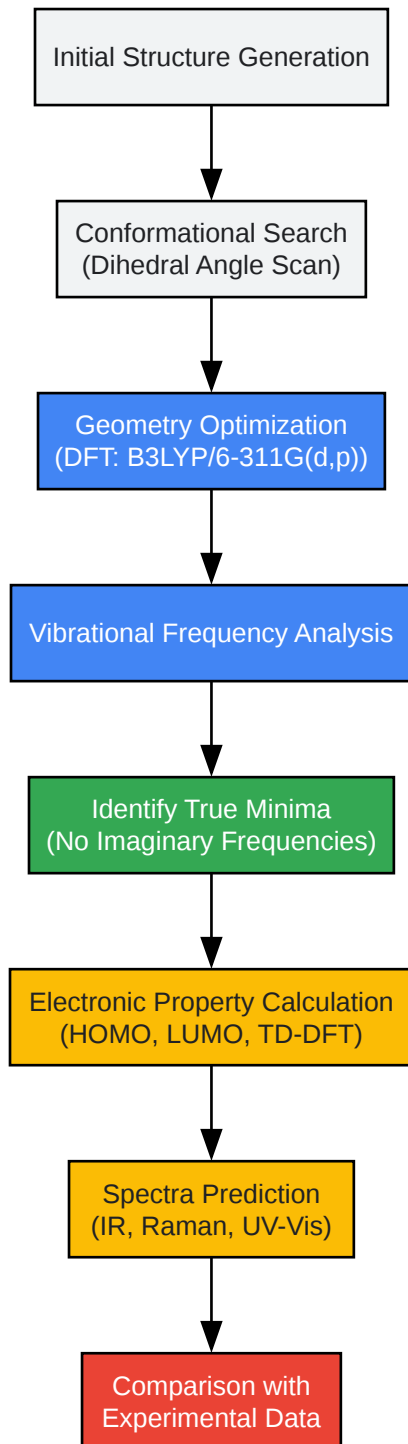
If a single crystal of **2-phenoxypropanol** can be grown, X-ray crystallography would provide the most definitive experimental data on the solid-state conformation, including precise bond lengths and angles, for comparison with the calculated geometry of the global minimum.

Visualizations

Computational Workflow

The following diagram illustrates the logical flow of a comprehensive quantum chemical study of **2-phenoxypropanol**.

Computational Workflow for 2-Phenoxypropanol Analysis

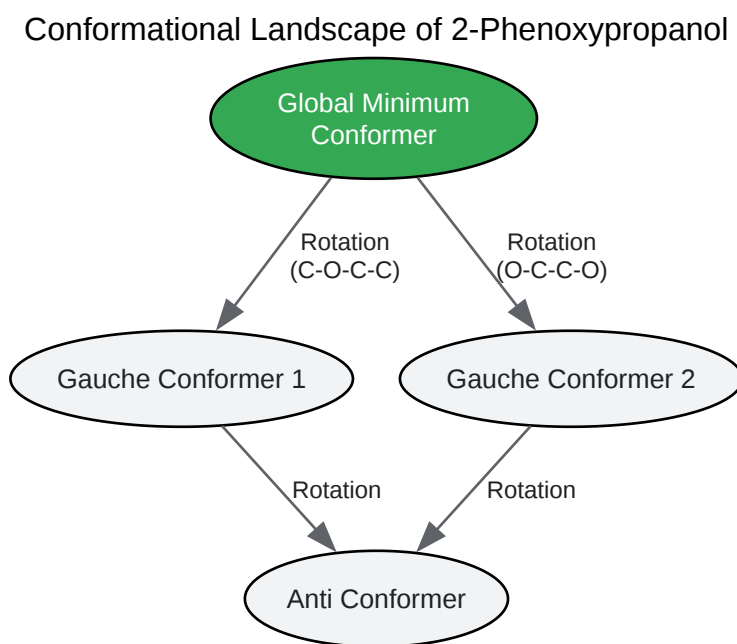


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Caption: A flowchart of the quantum chemical analysis process.

Conformational Isomerism

This diagram illustrates the relationship between different possible conformers based on the rotation of key dihedral angles.



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Caption: Relationship between potential energy minima conformers.

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